molecular formula C12H19ClO B136697 2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 156801-33-1

2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No. B136697
CAS RN: 156801-33-1
M. Wt: 214.73 g/mol
InChI Key: JFFMXQOQKPXZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one, also known as Tropinone, is an organic compound with the chemical formula C9H15ClO. It is a cyclic ketone that is commonly used as a precursor in the synthesis of various pharmaceuticals and illicit drugs. The compound was first synthesized in 1880 by German chemist Richard Willstätter, and its synthetic methods have since been refined and improved.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one is not well understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can affect various physiological processes such as muscle contraction, heart rate, and cognitive function.
Biochemical and physiological effects
This compound has been shown to have a wide range of biochemical and physiological effects, including anticholinergic, antispasmodic, and anesthetic properties. It has also been shown to have analgesic and anti-inflammatory effects, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one is a valuable precursor in the synthesis of various pharmaceuticals and illicit drugs, and its synthetic methods have been well-established. However, the compound can be difficult to handle due to its high reactivity and toxicity, and precautions must be taken when working with it in the laboratory. Additionally, the use of this compound in research may be restricted due to its potential for misuse in the production of illegal drugs.

Future Directions

Future research on 2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one may focus on the development of new synthetic methods, as well as its potential applications in the treatment of neurological disorders and other diseases. Additionally, further studies may be conducted to better understand the compound's mechanism of action and its effects on various physiological processes.

Synthesis Methods

The synthesis of 2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one involves several steps, including the oxidation of tropine, a natural alkaloid found in plants such as Atropa belladonna and Hyoscyamus niger. The process typically involves the use of strong oxidizing agents such as chromic acid or potassium permanganate, followed by acid-catalyzed hydrolysis to yield the desired product. Other methods, such as the use of metal catalysts or microwave irradiation, have also been developed for the synthesis of this compound.

Scientific Research Applications

2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one has been extensively studied for its potential applications in pharmaceutical research. The compound is a key intermediate in the synthesis of various drugs, including atropine, scopolamine, and cocaine. Research has also focused on the development of new synthetic methods for this compound, as well as its use as a chiral building block in the synthesis of complex organic molecules.

properties

CAS RN

156801-33-1

Molecular Formula

C12H19ClO

Molecular Weight

214.73 g/mol

IUPAC Name

2-chloro-1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)ethanone

InChI

InChI=1S/C12H19ClO/c1-7-9(11(14)6-13)4-8-5-10(7)12(8,2)3/h7-10H,4-6H2,1-3H3

InChI Key

JFFMXQOQKPXZJO-UHFFFAOYSA-N

SMILES

CC1C(CC2CC1C2(C)C)C(=O)CCl

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(=O)CCl

synonyms

Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- (9CI)

Origin of Product

United States

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